N-(2-adamantyl)-2-(1-methylimidazol-2-yl)sulfanylacetamide
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Overview
Description
N-(2-adamantyl)-2-(1-methylimidazol-2-yl)sulfanylacetamide is a compound that features an adamantyl group and an imidazole ring. The adamantyl group is known for its rigidity and bulkiness, while the imidazole ring is a five-membered heterocyclic compound containing nitrogen atoms. This combination of structural features imparts unique chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-adamantyl)-2-(1-methylimidazol-2-yl)sulfanylacetamide typically involves the reaction of an adamantyl derivative with an imidazole derivative. One common method includes the use of N-2-adamantyl-2-bromoacetamide and 1-methyl-1H-imidazole-2-thiol under basic conditions. The reaction is usually carried out in a polar solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-adamantyl)-2-(1-methylimidazol-2-yl)sulfanylacetamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thioether linkage can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazole ring can be reduced under specific conditions to form dihydroimidazole derivatives.
Substitution: The adamantyl group can participate in substitution reactions, particularly under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be employed.
Substitution: Strong bases like sodium hydride (NaH) or acids like hydrochloric acid (HCl) are used to facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroimidazole derivatives.
Substitution: Various substituted adamantyl derivatives.
Scientific Research Applications
N-(2-adamantyl)-2-(1-methylimidazol-2-yl)sulfanylacetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent in treating infections and inflammatory conditions.
Industry: Utilized in the development of advanced materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N-(2-adamantyl)-2-(1-methylimidazol-2-yl)sulfanylacetamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, inhibiting their activity. The adamantyl group enhances the compound’s stability and facilitates its interaction with hydrophobic regions of biological membranes. This dual action contributes to its antimicrobial and anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
N-2-adamantyl-2-[(1H-imidazol-2-yl)thio]acetamide: Lacks the methyl group on the imidazole ring.
N-2-adamantyl-2-[(1-methyl-1H-imidazol-2-yl)thio]propionamide: Contains a propionamide group instead of an acetamide group.
Uniqueness
N-(2-adamantyl)-2-(1-methylimidazol-2-yl)sulfanylacetamide is unique due to the presence of both the adamantyl group and the methylated imidazole ring. This combination imparts enhanced stability, lipophilicity, and biological activity compared to similar compounds.
Properties
Molecular Formula |
C16H23N3OS |
---|---|
Molecular Weight |
305.4g/mol |
IUPAC Name |
N-(2-adamantyl)-2-(1-methylimidazol-2-yl)sulfanylacetamide |
InChI |
InChI=1S/C16H23N3OS/c1-19-3-2-17-16(19)21-9-14(20)18-15-12-5-10-4-11(7-12)8-13(15)6-10/h2-3,10-13,15H,4-9H2,1H3,(H,18,20) |
InChI Key |
IAIDHDFNQZORIM-UHFFFAOYSA-N |
SMILES |
CN1C=CN=C1SCC(=O)NC2C3CC4CC(C3)CC2C4 |
Canonical SMILES |
CN1C=CN=C1SCC(=O)NC2C3CC4CC(C3)CC2C4 |
Origin of Product |
United States |
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